molecular formula C5H9N3OS B12533384 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione CAS No. 663923-50-0

5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione

Cat. No.: B12533384
CAS No.: 663923-50-0
M. Wt: 159.21 g/mol
InChI Key: ONPBMBQALGATMD-UHFFFAOYSA-N
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Description

5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione is a heterocyclic compound containing nitrogen and sulfur atoms. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of ethoxy-substituted hydrazine with carbon disulfide, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups onto the triazine ring.

Scientific Research Applications

Chemistry

In chemistry, 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, compounds of this class may exhibit antimicrobial, antiviral, or anticancer activities. Research often focuses on understanding these activities and developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound may be explored for their potential as drugs or drug candidates. Studies may include pharmacokinetics, pharmacodynamics, and toxicity assessments.

Industry

Industrially, such compounds might be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydro-1,2,4-triazine-3-thione
  • 5-Methoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione
  • 5-Propoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione

Uniqueness

5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

CAS No.

663923-50-0

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

5-ethoxy-4,5-dihydro-2H-1,2,4-triazine-3-thione

InChI

InChI=1S/C5H9N3OS/c1-2-9-4-3-6-8-5(10)7-4/h3-4H,2H2,1H3,(H2,7,8,10)

InChI Key

ONPBMBQALGATMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1C=NNC(=S)N1

Origin of Product

United States

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